[(Anthracen-9-yl)methyl](methyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
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Overview
Description
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to an anthracene moiety and a tri(propan-2-yl)phenyl group. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane typically involves the reaction of anthracene derivatives with phosphine reagents. One possible route could be:
Starting Materials: Anthracene, methylphosphine, and 2,4,6-tri(propan-2-yl)phenyl chloride.
Reaction Conditions: The reaction might be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like toluene or THF (tetrahydrofuran).
Procedure: The anthracene derivative could be reacted with methylphosphine in the presence of a base (e.g., sodium hydride) to form the intermediate, which is then reacted with 2,4,6-tri(propan-2-yl)phenyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced or modified.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents or other electrophiles can be used under mild conditions.
Coordination: Transition metal salts (e.g., palladium, platinum) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry
Catalysis: (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can act as a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Phosphine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action for (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane largely depends on its application:
Catalysis: The phosphine ligand coordinates with a metal center, altering its electronic properties and facilitating the catalytic cycle.
Bioconjugation: The compound can form covalent bonds with biomolecules, enabling the study of protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Anthracene-based phosphines: Similar compounds with varying substituents on the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of anthracene and tri(propan-2-yl)phenyl groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
881407-32-5 |
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Molecular Formula |
C31H37P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
anthracen-9-ylmethyl-methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H37P/c1-20(2)25-17-28(21(3)4)31(29(18-25)22(5)6)32(7)19-30-26-14-10-8-12-23(26)16-24-13-9-11-15-27(24)30/h8-18,20-22H,19H2,1-7H3 |
InChI Key |
PMXVGLBPBAAIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(C)C |
Origin of Product |
United States |
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